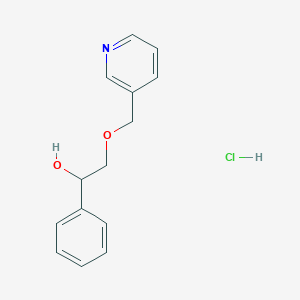
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzyl alcohol derivatives and has been found to exhibit significant pharmacological activity in various biological systems. In
Mécanisme D'action
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride acts as a selective antagonist of GalR3 by binding to the receptor and preventing the binding of galanin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of anxiety and depression. alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit high selectivity for GalR3 over other galanin receptor subtypes, making it a valuable tool for studying the role of GalR3 in various biological systems.
Effets Biochimiques Et Physiologiques
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. It has also been found to exhibit antidepressant-like effects in animal models of depression. In addition, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been shown to modulate pain perception, making it a potential analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several advantages for lab experiments. It exhibits high selectivity for GalR3, making it a valuable tool for studying the role of GalR3 in various biological systems. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has some limitations for lab experiments. It has low solubility in aqueous solutions, making it difficult to administer in certain experimental settings. In addition, its high affinity for GalR3 may result in off-target effects, which need to be carefully controlled for in experimental design.
Orientations Futures
There are several future directions for the study of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. One potential application is in the development of novel anxiolytic and antidepressant agents. The selective targeting of GalR3 by alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride may provide a new avenue for the treatment of anxiety and depression. In addition, the modulatory effects of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride on pain perception suggest its potential use as an analgesic agent. Further studies are needed to explore the full therapeutic potential of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves the reaction between 3-pyridylmethyl chloride and 2-hydroxy-2-phenylethanol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit significant activity as a selective antagonist of the galanin receptor subtype 3 (GalR3). Galanin is a neuropeptide that is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. GalR3 has been implicated in the modulation of anxiety and depression, making it a potential target for the development of novel therapeutics.
Propriétés
Numéro CAS |
131962-27-1 |
|---|---|
Nom du produit |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Formule moléculaire |
C14H16ClNO2 |
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
1-phenyl-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-14(13-6-2-1-3-7-13)11-17-10-12-5-4-8-15-9-12;/h1-9,14,16H,10-11H2;1H |
Clé InChI |
UBERNDKGDDRLMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
Synonymes |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



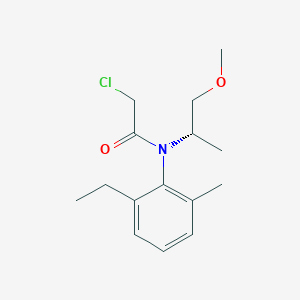
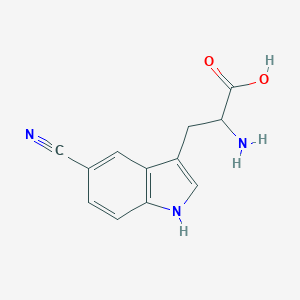
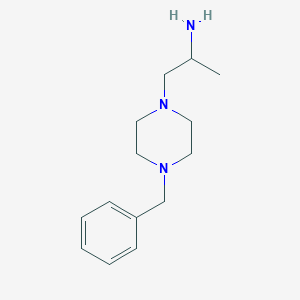
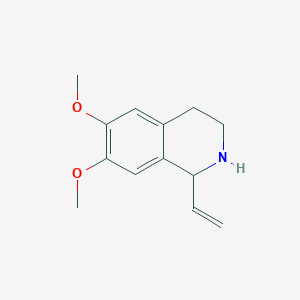

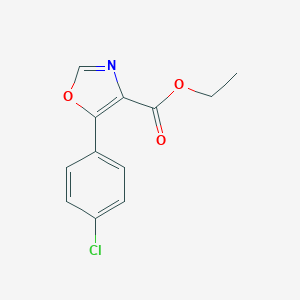
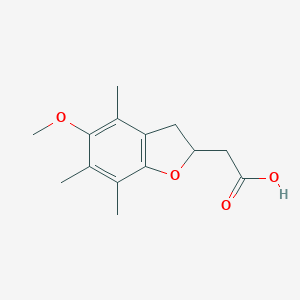
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
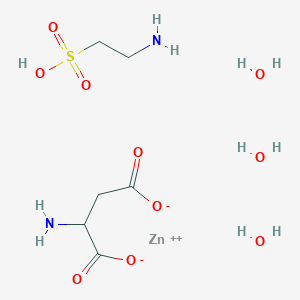

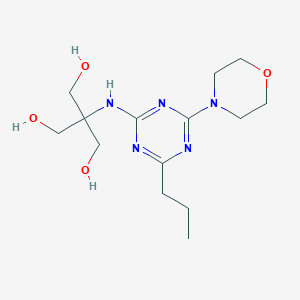
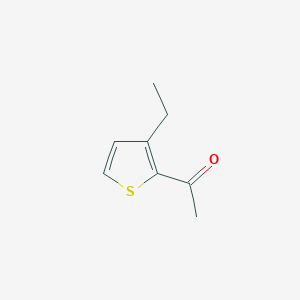

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)